molecular formula C15H18ClN3O4S2 B2860084 1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole CAS No. 956251-46-0

1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Cat. No. B2860084
CAS RN: 956251-46-0
M. Wt: 403.9
InChI Key: XUKQTMPNEVDONG-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole involves the inhibition of protein kinases. Protein kinases are enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of protein kinases can lead to the disruption of these processes, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole have been studied extensively in preclinical models. This compound has been shown to inhibit the activity of various protein kinases, including Akt, p38, and JNK. Inhibition of these kinases has been associated with the induction of apoptosis, inhibition of cell growth, and suppression of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole in lab experiments is its specificity for protein kinases. This compound has been shown to selectively inhibit the activity of certain protein kinases, which can be beneficial in the study of specific signaling pathways. However, one of the limitations of this compound is its potential toxicity. High doses of this compound have been associated with hepatotoxicity in preclinical models.

Future Directions

There are several future directions for the study of 1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is the study of its mechanism of action and its interaction with protein kinases. Additionally, the development of novel derivatives of this compound with improved pharmacological properties could be explored.

Synthesis Methods

The synthesis of 1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole involves the reaction of 1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole with pyrrolidine-1-sulfonyl chloride. The reaction takes place in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole has been used in scientific research as a potential drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurological disorders. It has also been investigated for its potential use as a tool compound in the study of protein kinases.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4S2/c1-11-15(25(22,23)18-9-3-4-10-18)12(2)19(17-11)24(20,21)14-7-5-13(16)6-8-14/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKQTMPNEVDONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

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